molecular formula C13H10BrNO3S B8388929 Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Cat. No.: B8388929
M. Wt: 340.19 g/mol
InChI Key: SOTFUMWSJGFCKP-UHFFFAOYSA-N
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Description

Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is a complex organic compound that features a unique combination of benzoxepine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a benzoxepine derivative with a thiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.

    Benzoxepine Derivatives: Compounds like benzoxepinone are structurally similar and have applications in medicinal chemistry.

Uniqueness

Methyl 9-bromo-4,5-dihydro-1benzoxepino[5,4-d]thiazole-2-carboxylate is unique due to its combined benzoxepine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these ring structures.

Properties

Molecular Formula

C13H10BrNO3S

Molecular Weight

340.19 g/mol

IUPAC Name

methyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C13H10BrNO3S/c1-17-13(16)12-15-11-8-6-7(14)2-3-9(8)18-5-4-10(11)19-12/h2-3,6H,4-5H2,1H3

InChI Key

SOTFUMWSJGFCKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)CCOC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid (20.0 g, 61.3 mmol) in MeOH (280 mL), was added H2SO4 (45.1 g, 450 mmol) dropwise at room temperature. Then the mixture was heated to reflux (85° C.) mixture was filtered and the solid was washed with saturated aqueous NaHCO3 solution, dried in vacuo to afford 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid methyl ester (12 g, 57%) as a yellow solid which was directly used for the next step without any further purification. LC-MS: 341.8 (M+2).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
reactant
Reaction Step Two

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